N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
The compound N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a benzofuropyrimidinone derivative characterized by:
- A benzofuro[3,2-d]pyrimidin-4-one core, which combines fused benzofuran and pyrimidinone rings.
- A 3-propyl substituent on the pyrimidinone ring, enhancing lipophilicity.
- A sulfanyl group at position 2, linked to an acetamide moiety.
- The acetamide’s nitrogen is bonded to a 3,4-dimethylphenyl group, influencing steric and electronic properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-4-11-26-22(28)21-20(17-7-5-6-8-18(17)29-21)25-23(26)30-13-19(27)24-16-10-9-14(2)15(3)12-16/h5-10,12H,4,11,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGHVWXZQYJBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dimethylphenyl group
- A benzofuro-pyrimidine moiety
- A sulfanyl group attached to an acetamide
This unique structure contributes to its diverse biological activities.
The biological activity of N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide primarily involves:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Effects : The compound has shown potential in inhibiting the growth of certain bacterial strains, indicating possible applications in treating infections.
- Anti-inflammatory Activity : Research indicates that it may modulate inflammatory pathways, which could be beneficial for conditions characterized by chronic inflammation.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Inhibition of cell proliferation in breast and prostate cancer cell lines. |
| Antimicrobial Testing | Effective against E. coli and Staphylococcus aureus. |
| Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in macrophage cultures. |
Case Studies
- Breast Cancer Model : In a study using MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis, suggesting its potential as a therapeutic agent for breast cancer .
- Infection Control : A case study demonstrated the efficacy of the compound against multi-drug resistant bacterial strains, highlighting its potential role in developing new antimicrobial therapies .
- Chronic Inflammation : Research involving animal models showed that administration of the compound led to decreased markers of inflammation and improved clinical outcomes in conditions such as arthritis .
Safety and Toxicity
While initial findings regarding the biological activity of N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl- benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits minimal toxicity; however, further investigations are necessary to fully understand its safety profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzofuropyrimidinone Core
Target Compound vs. N-(3,5-Dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Target Compound vs. 2-{[3-(3,4-Dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Heterocyclic Core Modifications
Target Compound vs. N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Key Structural and Functional Insights
- Substituent Positionality :
- Heteroatom Effects: Benzofuro (oxygen) vs. benzothieno (sulfur) cores: Oxygen supports polar interactions, while sulfur may enhance π-acidity and van der Waals contacts .
- Solubility vs. Lipophilicity Trade-offs :
- Ethoxy () and difluoromethylsulfanyl () groups increase polarity, whereas propyl and aromatic substituents prioritize lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
